

# Quinoline Derivatives in Oncology: A Comparative Docking Analysis Against Tyrosine Kinases

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## Compound of Interest

Compound Name: *Quinoline-4-carbothioamide*

Cat. No.: *B1312264*

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A deep dive into the computational evaluation of quinoline-based compounds reveals their significant potential as inhibitors of key tyrosine kinases implicated in cancer progression. This guide provides a comparative analysis of their binding affinities, supported by experimental data and detailed methodologies, offering valuable insights for researchers and drug development professionals.

Quinoline and its derivatives have long been recognized as a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities.<sup>[1][2]</sup> In the realm of oncology, these compounds have shown particular promise as inhibitors of tyrosine kinases, enzymes that play a crucial role in the signaling pathways driving tumor growth and proliferation.<sup>[3][4][5][6]</sup> Computational docking studies have been instrumental in elucidating the binding interactions between quinoline derivatives and various tyrosine kinases at a molecular level, thereby guiding the rational design of more potent and selective inhibitors.<sup>[1]</sup>

This guide presents a comparative overview of docking studies involving quinoline derivatives against prominent tyrosine kinase targets, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Abl kinase.

## Comparative Binding Affinities: A Quantitative Overview

The inhibitory potential of various quinoline derivatives has been evaluated against several tyrosine kinases. The following table summarizes the docking scores and binding energies from different studies, providing a quantitative comparison of their predicted binding affinities. Lower docking scores and more negative binding energies generally indicate a higher predicted affinity between the ligand and the protein.

Quinoline Derivative Class/Compound	Target	PDB Code	Docking Score (kcal/mol)	Binding Energy (kcal/mol)	Reference
Quinolin-4(1H)-one derivatives (Q2)	Tyrosine Kinase	VEGFR-2	Not Specified	-14.65	Not Specified [7][8]
Quinolin-4(1H)-one derivatives (Q6)	VEGFR-2	Not Specified	-11.31	Not Specified	[7][8]
Quinoline-thiazole hybrid (1a)	BCR-ABL1	Not Specified	-8.9	Not Specified	[9]
Quinoline-thiazole hybrid (1g)	BCR-ABL1	Not Specified	-7.2	Not Specified	[9]
Quinoline-3-carboxamide s (Compound 6f)	ATM Kinase	Not Specified	Lower than other kinases	Not Specified	[10]
Quinoline-3-carboxamide s (Compound 6f)	ATR Kinase	Not Specified	Higher than ATM	Not Specified	[10]
Quinoline-3-carboxamide s (Compound 6f)	DNA-PKcs	Not Specified	Higher than ATM	Not Specified	[10]
Quinoline-3-carboxamide	mTOR	Not Specified	Higher than ATM	Not Specified	[10]

s (Compound  
6f)

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Quinoline-3-  
carboxamide  
s (Compound  
6f) PI3Ky Not Specified Higher than  
ATM Not Specified [10]

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Isatin  
derivatives  
(Compound  
13) VEGFR-2 2OH4 Not Specified - [11]

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Isatin  
derivatives  
(Compound  
14) VEGFR-2 2OH4 Not Specified - [11]

---

Quinoline  
derivatives  
(Compound  
7) VEGFR-2 2OH4 Not Specified - [11]

---

Quinoline  
derivatives  
(Compound  
8) VEGFR-2 2OH4 Not Specified - [11]

---

Quinoline  
derivatives  
(Compound  
9) VEGFR-2 2OH4 Not Specified - [11]

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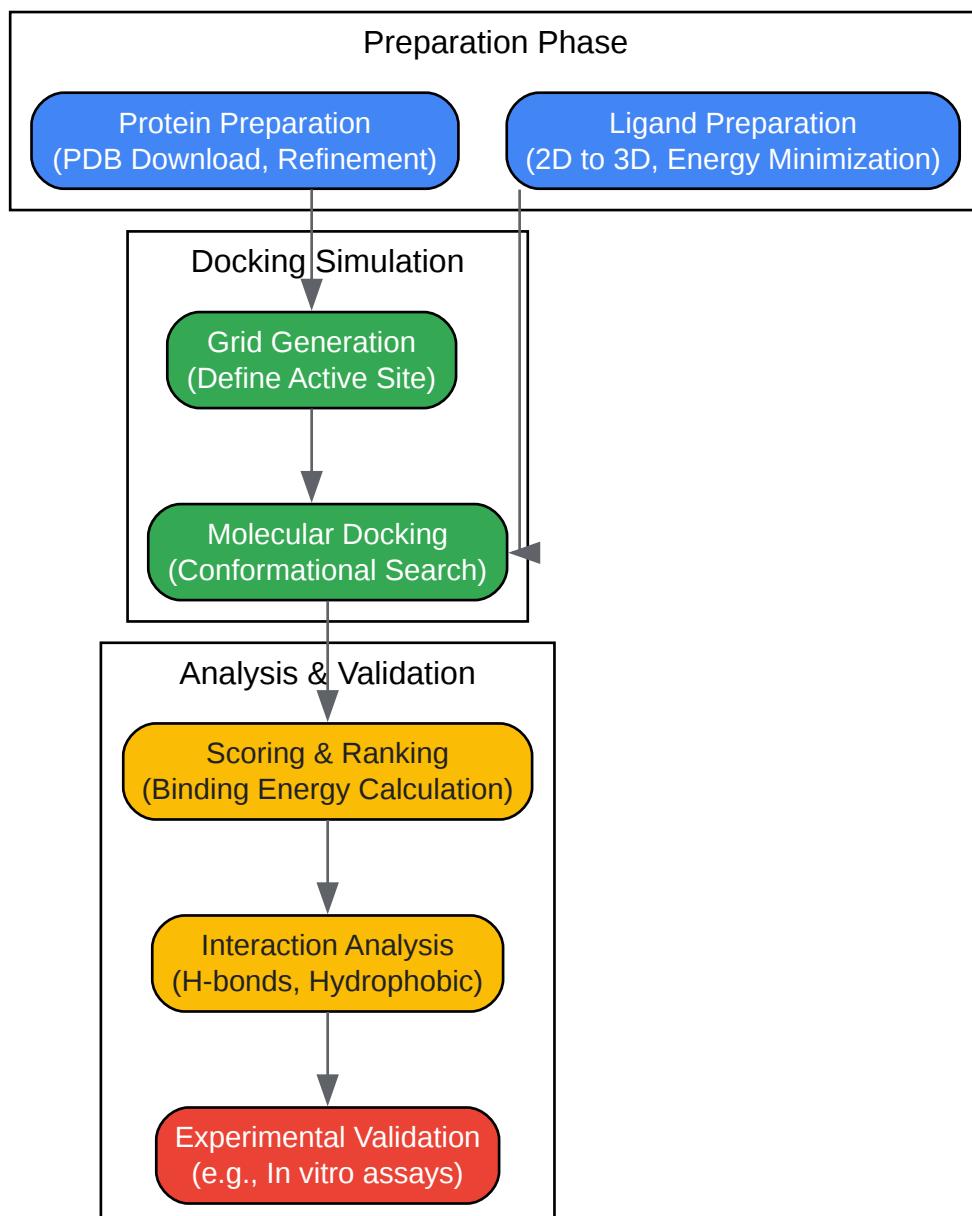
Styrylquinazo-  
line (IS1) ABL Kinase Not Specified - - [12]

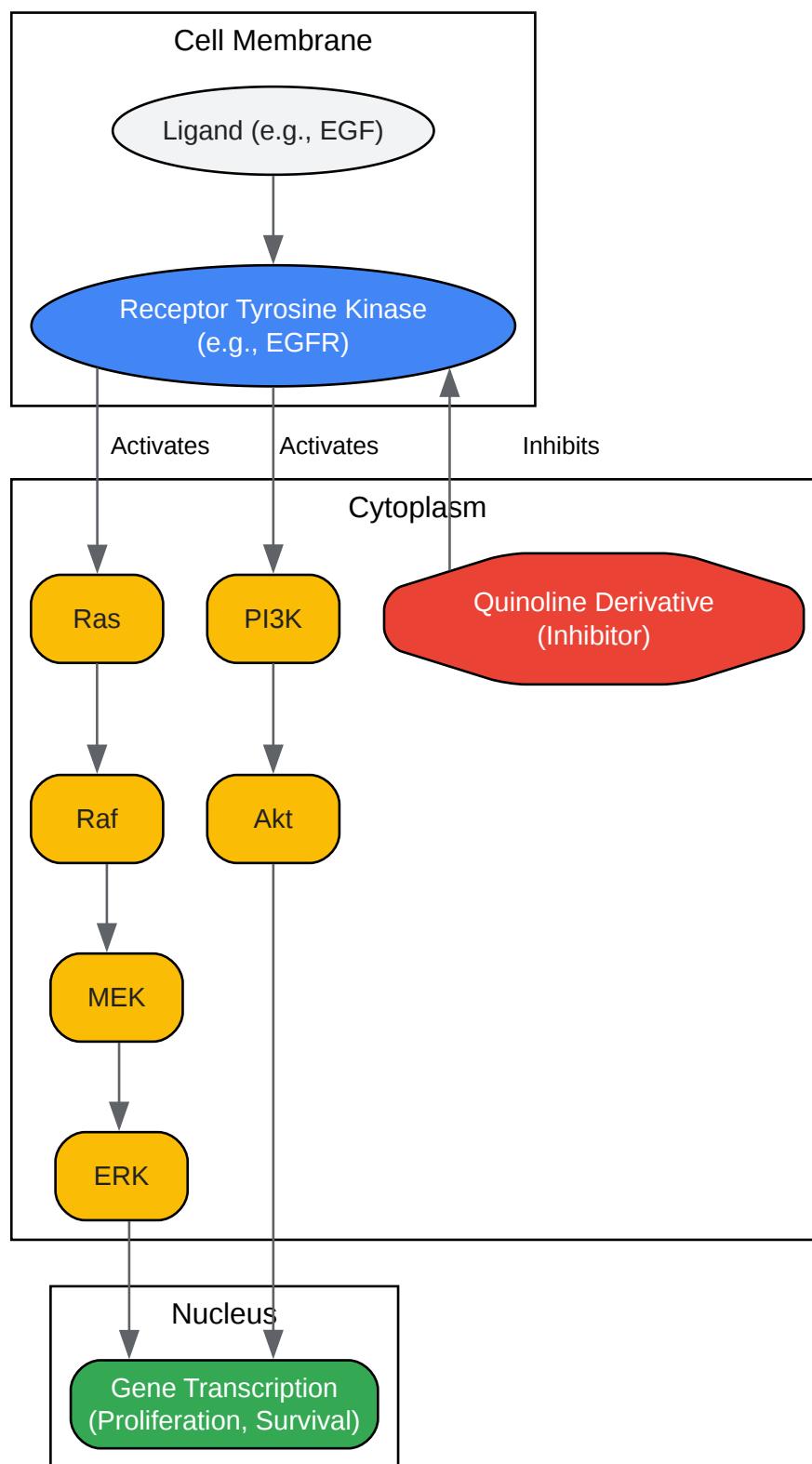
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## Visualizing the Process: From Workflow to Pathway

To better understand the context of these docking studies, the following diagrams illustrate a generalized workflow for computational docking and a simplified representation of a tyrosine

kinase signaling pathway that is often targeted by quinoline derivatives.



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